molecular formula C11H17NOS B1487735 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline CAS No. 28288-33-7

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline

Cat. No.: B1487735
CAS No.: 28288-33-7
M. Wt: 211.33 g/mol
InChI Key: ULALEJRMTPYQIP-UHFFFAOYSA-N
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Description

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is an organosulfur compound featuring a tert-butyl sulfinyl (S=O) group attached to a methylene bridge, which is further connected to a meta-substituted aniline ring. This compound is commercially available as a building block for pharmaceutical research, with a molecular formula of C₁₁H₁₅NOS and a molar mass of 209.31 g/mol .

Properties

IUPAC Name

3-(tert-butylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-11(2,3)14(13)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULALEJRMTPYQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline typically involves the reaction of aniline with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and reaction time are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted anilines or other derivatives.

Scientific Research Applications

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chiral amines and other complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.

  • Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline exerts its effects depends on the specific application. In general, the compound may interact with molecular targets and pathways involved in chemical reactions, biological processes, or industrial applications. The exact mechanism of action would need to be determined based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline with analogous compounds, focusing on structural features, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Substituents/Functional Groups Sulfur Oxidation State Molecular Formula Molar Mass (g/mol) Key Applications/Notes
This compound tert-Butyl sulfinyl, aniline (meta) +4 (sulfinyl) C₁₁H₁₅NOS 209.31 Pharmaceutical building block
3-[(Phenylsulfonyl)methyl]aniline hydrochloride Phenyl sulfonyl, aniline (meta) +6 (sulfonyl) C₁₃H₁₄ClNO₂S 295.77 Intermediate for DHFR inhibitors
5-(Ethylsulfonyl)-2-methoxyaniline Ethyl sulfonyl, methoxy, aniline (para) +6 (sulfonyl) C₉H₁₃NO₃S 215.27 Pharmacological fragment (VEGFR2)
2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline Methoxybenzyl sulfanyl, aniline (ortho) -2 (sulfanyl) C₁₄H₁₅NOS 245.35 Specialty chemical
3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride Imidazole, aniline (meta) N/A C₁₁H₁₅Cl₂N₃ 260.16 Bioactive intermediate

Key Observations :

  • Sulfur Oxidation State : The sulfinyl group (+4) in the target compound is intermediate between sulfonyl (+6) and sulfanyl (-2), affecting electronic properties and hydrogen-bonding capacity. This makes it less polar than sulfonyl analogs (e.g., 3-[(Phenylsulfonyl)methyl]aniline) but more reactive than sulfanyl derivatives .
  • Substituent Position : Meta-substituted anilines (e.g., target compound) generally exhibit distinct electronic and steric effects compared to ortho- or para-substituted analogs, influencing regioselectivity in further reactions .
Physicochemical and Application Comparisons
  • Solubility : The target compound’s tert-butyl group enhances lipophilicity compared to phenyl or ethyl sulfonyl analogs, which may improve membrane permeability in drug design .
  • Stability : Sulfinyl compounds are prone to oxidation under acidic/oxidizing conditions, unlike sulfonyl derivatives, which are more stable but less reactive .
  • Biological Relevance: Sulfonyl anilines (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) are used as kinase inhibitor fragments .

Biological Activity

3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is a compound that has garnered interest due to its potential biological activities. Its structural characteristics, including the sulfinyl group and aniline moiety, suggest various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NOSC_{11}H_{17}NOS, with a molecular weight of approximately 227.33 g/mol. The compound features a branched alkyl sulfinyl group attached to an aniline structure, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H17NOSC_{11}H_{17}NOS
Molecular Weight227.33 g/mol
Functional GroupsSulfinyl, Aniline

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.
  • Reactive Oxygen Species (ROS) Generation : The presence of the sulfinyl group suggests that the compound may participate in redox reactions, leading to the generation of ROS, which can influence cell signaling and apoptosis.
  • Cellular Uptake and Localization : The compound's interaction with cellular transporters may facilitate its uptake into cells, where it can exert its effects on target biomolecules.

In Vitro Studies

Research has shown that this compound exhibits cytotoxic effects in various cancer cell lines. For instance, studies conducted on human breast cancer cells revealed that the compound induces apoptosis through ROS-mediated pathways.

Case Studies

  • Cytotoxicity in Cancer Models : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells compared to control groups (p < 0.05). The mechanism was linked to increased levels of oxidative stress markers.
  • Anti-inflammatory Effects : Another investigation indicated that the compound could modulate inflammatory responses by downregulating pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development.
  • Anti-inflammatory Agents : The modulation of inflammatory pathways suggests its utility in treating conditions associated with chronic inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.